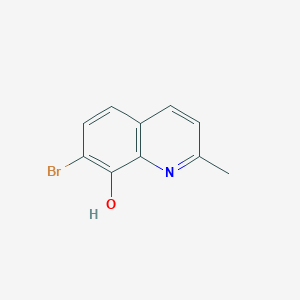

7-Bromo-2-methylquinolin-8-ol

描述

Structure

3D Structure

属性

分子式 |

C10H8BrNO |

|---|---|

分子量 |

238.08 g/mol |

IUPAC 名称 |

7-bromo-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3 |

InChI 键 |

PCTYNMOKXHXSAR-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)Br |

产品来源 |

United States |

Synthetic Methodologies for 7 Bromo 2 Methylquinolin 8 Ol and Analogues

Direct Halogenation Strategies for 2-Methylquinolin-8-ol

Direct bromination of 2-methylquinolin-8-ol (also known as 8-hydroxyquinaldine) is a common approach to introduce a bromine atom onto the quinoline (B57606) ring. The hydroxyl and methyl groups on the ring direct the electrophilic substitution, but achieving high regioselectivity for the C7 position can be challenging.

The electron-donating hydroxyl group at the C8 position activates the benzene (B151609) ring of the quinoline system towards electrophilic substitution, primarily at the C5 and C7 positions. The directing influence of this group often leads to the formation of a mixture of products, including the 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.orgscispace.com

Achieving regioselective bromination at the C7 position requires careful control of reaction conditions to favor substitution at this site over the sterically less hindered C5 position. The inherent reactivity of the 8-hydroxyquinoline (B1678124) nucleus makes it susceptible to over-bromination, resulting in the formation of the 5,7-dibromo product. acgpubs.orgmdpi.com For instance, the bromination of 8-hydroxyquinaldine (B167061) with molecular bromine (Br₂) in dichloromethane (B109758) has been reported to yield a mixture of dibrominated products. scispace.com

The choice of brominating agent and solvent system is crucial for controlling the regioselectivity of the reaction. N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of quinolines, often providing a milder alternative to molecular bromine and potentially better control over the reaction. tandfonline.commdpi.org The reaction of 2-methylquinolin-8-ol with NBS has been shown to yield 7-bromo-2-methylquinolin-8-ol. mdpi.org Similarly, 8-hydroxyquinoline can be brominated with NBS in chloroform (B151607) to produce 7-bromoquinolin-8-ol. tandfonline.com

Solvents such as chloroform and acetonitrile (B52724) are commonly employed for these reactions. mdpi.comtandfonline.com The reaction temperature and time are also critical parameters that need to be optimized to maximize the yield of the desired 7-bromo isomer while minimizing the formation of byproducts. While many direct halogenation reactions on activated systems like 8-hydroxyquinolines proceed without a catalyst, the inherent electronic properties of the substrate dictate the outcome.

| Starting Material | Brominating Agent | Solvent | Product(s) | Yield | Reference |

| 2-Methylquinolin-8-ol | NBS | Not Specified | This compound | 20% | mdpi.org |

| 2-Methylquinolin-8-ol | NBS | Acetonitrile | 5,7-Dibromo-2-methylquinolin-8-ol | 83% | mdpi.com |

| 8-Hydroxyquinoline | NBS | Chloroform | 7-Bromoquinolin-8-ol | Not Specified | tandfonline.com |

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | Acetonitrile | 7-Bromo-8-hydroxyquinoline | 51% | acgpubs.org |

| 2-Methylquinolin-8-ol | Br₂ | Dichloromethane | Mixture of dibromo-isomers | 7% | scispace.com |

The optimization of direct bromination reactions focuses on maximizing the yield of this compound and simplifying its purification. A reported synthesis using NBS resulted in a 20% yield of the target compound. mdpi.org The formation of isomeric byproducts necessitates purification steps, typically involving column chromatography or crystallization, to isolate the pure 7-bromo isomer. mdpi.org

Strategies to improve yield and purity include:

Stoichiometric Control: Careful control of the molar ratio of the brominating agent to the substrate can help prevent di-substitution. Using slightly less than one equivalent of the brominating agent may favor mono-bromination.

Temperature and Reaction Time: Conducting the reaction at lower temperatures can increase selectivity by slowing down the reaction rate and allowing for better kinetic control. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) is essential to stop the reaction once the desired product is formed, preventing further bromination.

Slow Addition of Reagents: Adding the brominating agent portion-wise or as a dilute solution over a period can help maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of multiple substitutions.

Multi-step Synthetic Routes to Brominated Quinolines Bearing an 8-Hydroxyl Group

This strategy involves the synthesis of appropriately substituted aniline (B41778) or phenol (B47542) precursors. For example, a multi-step synthesis can start from 8-hydroxyquinoline, which is first brominated to introduce the bromine at the C7 position. tandfonline.com This intermediate, 7-bromoquinolin-8-ol, can then undergo further functional group transformations. For instance, a sequence involving nitrosation followed by reduction can introduce an amino group at the C5 position, leading to 5-amino-7-bromoquinolin-8-ol. tandfonline.com

Another conceptual approach would be to start with a brominated aniline, such as 3-bromo-2-aminophenol. This precursor, containing the bromine and hydroxyl functionalities in the correct relative positions, could then be used in a cyclization reaction to form the quinoline ring.

Various classical quinoline syntheses can be adapted to produce brominated 8-hydroxyquinolines. These methods typically involve the condensation and cyclization of substituted anilines with α,β-unsaturated aldehydes or ketones (Skraup and Doebner-von Miller syntheses) or with β-ketoesters (Combes synthesis).

For instance, a potential route could involve the reaction of a 3-bromo-2-aminophenol derivative with an appropriate three-carbon component, such as crotonaldehyde (B89634) or its equivalent, in a Doebner-von Miller reaction. The challenge in such syntheses lies in the availability and stability of the required precursors and the control of regioselectivity during the cyclization step. Electrophilic cyclization of N-(2-alkynyl)anilines is another modern strategy that can afford substituted quinolines, where the precursors can be designed to bear the necessary bromo and hydroxyl functionalities. nih.gov

| Reaction Name | General Precursors | Potential for this compound Synthesis |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone | Reaction of a 3-bromo-2-aminophenol derivative with crotonaldehyde. |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Use of a brominated aniline precursor. Harsh conditions may not be suitable for the hydroxyl group. |

| Combes | Aniline, β-diketone | Condensation of a brominated aniline with acetylacetone (B45752) followed by acid-catalyzed cyclization. |

| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with a reactive α-methylene group | Condensation of a 2-amino-3-bromobenzaldehyde (B168341) derivative with acetone. |

Emerging Synthetic Approaches Relevant to Halogenated 8-Hydroxyquinolines

Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods for the synthesis of complex molecules like halogenated 8-hydroxyquinolines. These emerging approaches prioritize principles of green chemistry, such as minimizing waste, reducing solvent use, and improving energy efficiency, while also offering novel pathways for derivatization and functionalization.

Mechanochemical Synthesis and Solvent-Free Methodologies

The paradigm of chemical synthesis is gradually shifting from traditional solvent-heavy methods to more environmentally benign alternatives. researchgate.net Mechanochemistry and solvent-free reactions are at the forefront of this green revolution, offering significant advantages in the synthesis of quinoline derivatives. researchgate.netresearchgate.net These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste. nih.govresearchgate.net

Mechanochemical synthesis utilizes mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. This approach can lead to the formation of products that are difficult to obtain through conventional solution-phase chemistry. In the context of halogenated 8-hydroxyquinolines, mechanochemistry presents a promising avenue for the direct synthesis from solid-state reactants, eliminating the need for bulk solvents.

Solvent-free methodologies, often facilitated by catalysts, have also proven effective for the synthesis of polysubstituted quinolines. nih.gov For instance, the Friedlander reaction, a classical method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts, achieving good to high yields in significantly reduced reaction times. nih.gov Researchers have demonstrated that loading reactants onto a solid support or simply heating a mixture of reactants in the absence of a solvent can efficiently drive the reaction to completion. nih.gov

Table 1: Comparison of Solvent-Free Catalytic Systems for Quinoline Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reaction Time (min) | Reference |

| Nanocatalyst | 90 °C, solvent-free | 85-96 | 15-60 | nih.gov |

| Modified Fe3O4 Nanoparticles | 60 °C, ethanol | 68-96 | 120 | nih.gov |

| Nanoscale Catalyst | 80 °C, solvent-free | Good | 30 | nih.gov |

This interactive table allows you to compare different catalytic systems used in solvent-free quinoline synthesis.

The development of green and sustainable synthetic methodologies is a continuous effort, with researchers exploring various catalysts and reaction conditions to optimize the synthesis of quinoline derivatives. ijpsjournal.comnih.gov

Carbene Insertion Reactions for Derivatization (e.g., Formylation)

Carbene insertion reactions represent a powerful tool for the derivatization of heterocyclic compounds, including quinolines. snnu.edu.cnrsc.org These reactions involve the insertion of a carbene, a highly reactive intermediate, into a chemical bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. snnu.edu.cnrsc.org This methodology is particularly relevant for the functionalization of the 8-hydroxyquinoline scaffold.

Formylation, the introduction of a formyl group (-CHO), is a key transformation in organic synthesis as the aldehyde functionality can be readily converted into a variety of other functional groups. The Reimer-Tiemann reaction is a classic example of a carbene-mediated formylation, and it has been applied to 8-hydroxyquinoline, resulting in the formation of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-carbaldehyde. researchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions.

More recent advancements in carbene chemistry involve the use of transition metal catalysts to control the reactivity and selectivity of carbene insertion reactions. snnu.edu.cn While direct carbene insertion into the C-H bonds of this compound is a subject of ongoing research, the principles of carbene chemistry offer a promising avenue for the targeted derivatization of this and related halogenated 8-hydroxyquinolines. The development of N-heterocyclic carbene (NHC) catalysts has also opened new possibilities for N-formylation and N-methylation of quinoline derivatives using CO2 as a C1 source. tandfonline.com

Palladium-Catalyzed Coupling Reactions for Quinaldinyl Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For halogenated quinolines like this compound, these reactions provide a versatile platform for introducing a wide range of substituents at the halogenated position, thereby enabling the synthesis of a diverse library of analogues.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, involving the coupling of an organoboron compound with an organic halide. organic-chemistry.orgwikipedia.org In the context of this compound, the bromine atom at the 7-position serves as a handle for Suzuki-Miyaura coupling with various boronic acids or their derivatives, allowing for the introduction of aryl, heteroaryl, or alkyl groups. researchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgyoutube.com

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes and activates the catalyst | PPh3, PCy3, Buchwald ligands |

| Base | Activates the organoboron species | K2CO3, Cs2CO3, KF |

| Organoboron Reagent | Provides the coupling partner | Boronic acids, boronate esters |

This interactive table outlines the essential components for a successful Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl moieties onto the quinoline scaffold. For this compound, Sonogashira coupling with a terminal alkyne would yield a 7-alkynyl-2-methylquinolin-8-ol derivative. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgsoton.ac.uk

The versatility of palladium-catalyzed coupling reactions extends beyond Suzuki and Sonogashira reactions, with other methods like the Heck reaction and Buchwald-Hartwig amination also being applicable to quinoline systems. nih.govmit.edu These reactions collectively provide a robust toolkit for the late-stage functionalization of halogenated 8-hydroxyquinolines, enabling the synthesis of complex molecules with tailored properties.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Methodologies

No published ¹H, ¹³C, or 2D-NMR spectral data for 7-Bromo-2-methylquinolin-8-ol could be identified.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Specific FTIR and Raman spectra, including peak assignments for the characteristic vibrational modes of this compound, are not available in the searched literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometry or high-resolution mass spectrometry analyses, which would confirm the molecular weight (238.081 g/mol ) and provide insight into the fragmentation pathways, have not been reported. molbase.com

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)

Information regarding the electronic absorption (UV-Vis) and emission (fluorescence) properties, including absorption maxima (λmax) and quantum yields for this compound, is currently unavailable.

Solid-State Structural Analysis by Single Crystal X-ray Diffraction

Determination of Molecular Conformation and Intermolecular Interactions

There are no published reports on the successful crystallization of this compound, and therefore, no single-crystal X-ray diffraction data exists to determine its precise molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic Techniques for Compound Purity and Identity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. [cite: 4, 5] This method is widely employed for the determination of purity and confirmation of the identity of small organic molecules. [cite: 8]

While specific LC-MS purity assessment data for this compound is not detailed in the available literature, the methodology can be effectively illustrated by examining the analysis of structurally similar compounds. A general approach involves developing a robust LC method capable of separating the main compound from any potential impurities, followed by MS detection to confirm the mass-to-charge ratio (m/z) of the eluted peaks, thereby verifying the identity of the compound and assessing its purity.

A representative LC-MS method for a halogenated quinoline (B57606) derivative would typically utilize a C18 column for separation, with a mobile phase consisting of a gradient mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile (B52724). The mass spectrometer can be operated in various modes, including full scan to detect all ions within a certain mass range or selected ion monitoring (SIM) for enhanced sensitivity towards specific ions.

The following interactive table outlines typical parameters that could be employed in an LC-MS method for the purity assessment of a compound like this compound, based on established methods for similar small molecules. [cite: 9]

Table 2: Representative LC-MS Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative |

| Scan Mode | Full Scan (e.g., m/z 100-1000) or SIM |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

Chemical Reactivity and Derivatization Pathways of 7 Bromo 2 Methylquinolin 8 Ol

Reactivity at the Bromo-Substituent (C7 Position)

The bromine atom at the C7 position of the quinoline (B57606) ring is a versatile handle for introducing a wide array of functional groups through various substitution and coupling reactions. Its reactivity is influenced by the electron-donating hydroxyl group at the adjacent C8 position and the electron-withdrawing nature of the quinoline ring system.

Nucleophilic Aromatic Substitution Reactions (e.g., with Phenols, Amines)

While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, the quinoline ring itself can activate the C7 position towards nucleophilic attack under certain conditions. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. The presence of the hydroxyl group at C8 can potentially influence the reaction rate and regioselectivity, either by direct electronic effects or by acting as an internal base or chelating site for a metal catalyst.

The substitution of the bromine atom with phenoxides or amines can be achieved, often requiring forcing conditions such as high temperatures and strong bases, or the use of metal catalysts. For instance, the reaction with phenols would yield 7-aryloxy-2-methylquinolin-8-ol derivatives, while reactions with primary or secondary amines would lead to the corresponding 7-amino-2-methylquinolin-8-ol compounds. The specific conditions for these transformations on 7-Bromo-2-methylquinolin-8-ol are not extensively documented in publicly available literature, but analogies can be drawn from related quinoline systems.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions provide a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the C7 position. These reactions are generally carried out under milder conditions than traditional nucleophilic aromatic substitution and offer a broader substrate scope.

Suzuki Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the context of this compound, this reaction would involve coupling with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C7 position. The hydroxyl group at C8 may require protection prior to the reaction to prevent interference with the catalytic cycle, or alternatively, specific ligand and base combinations can be employed to achieve the desired transformation on the unprotected substrate. For instance, the coupling of 5-bromo-8-methoxyquinoline with substituted phenylboronic acids has been successfully demonstrated, suggesting that similar reactivity can be expected for the 7-bromo isomer.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This reaction would be employed to synthesize 7-alkynyl-2-methylquinolin-8-ol derivatives. The reaction is typically carried out under mild, basic conditions. As with the Suzuki coupling, the compatibility of the free hydroxyl group with the reaction conditions would need to be considered. The regioselectivity of Sonogashira couplings on dihaloquinolines has been studied, indicating that the more reactive halide is preferentially substituted.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides a versatile route to a wide range of 7-amino-2-methylquinolin-8-ol derivatives, including those derived from primary and secondary amines, anilines, and other nitrogen-containing heterocycles. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. The amination of 8-(Benzyloxy)-5-bromoquinoline has been reported, highlighting the feasibility of this transformation on related quinoline scaffolds.

Reactivity of the 8-Hydroxyl Group

The phenolic hydroxyl group at the C8 position is a key functional group that imparts significant chemical reactivity to the molecule. It can act as a nucleophile, an acid, and a directing group in various chemical transformations.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This results in the formation of 7-bromo-8-alkoxy-2-methylquinoline derivatives. The choice of solvent and temperature can influence the reaction efficiency.

O-Acylation: Esterification of the 8-hydroxyl group can be achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the generated acid. This reaction yields 7-bromo-2-methylquinolin-8-yl esters. Chemoselective acylation of amino-substituted 8-hydroxyquinolines has been studied, demonstrating that under certain conditions, O-acylation can be favored over N-acylation.

Exploration of Tautomeric Equilibria (Keto-Enol, Amino-Imino) and Proton Transfer Mechanisms

The 8-hydroxyquinoline (B1678124) scaffold is known to exhibit tautomerism. In the case of this compound, the predominant tautomeric form is the enol form. However, under certain conditions, it can exist in equilibrium with its keto tautomer. The position of this equilibrium can be influenced by factors such as the solvent polarity and the presence of substituents. beilstein-journals.orgresearchgate.net

Keto-Enol Tautomerism: The equilibrium between the enol (8-hydroxy) and keto (8-oxo) forms is a dynamic process. The enol form is generally more stable due to the aromaticity of the quinoline ring system. However, in polar solvents, the keto tautomer can be stabilized. beilstein-journals.org

Proton Transfer Mechanisms: The 8-hydroxyl group can participate in both intramolecular and intermolecular proton transfer processes. Intramolecular proton transfer can occur to the nitrogen atom of the quinoline ring, leading to a zwitterionic species. This process is often facilitated in the excited state. rroij.comacs.org Intermolecular proton transfer can occur with solvent molecules or other proton donors/acceptors. Studies on 7-hydroxyquinoline derivatives have shown that long-range proton transfer can be influenced by the substitution pattern on the quinoline ring. beilstein-journals.org

Reactivity at the Methyl Group (C2 Position)

The methyl group at the C2 position of the quinoline ring is activated by the adjacent nitrogen atom and can undergo a variety of reactions, including oxidation and condensation.

Oxidation: The 2-methyl group can be oxidized to various functional groups, including an aldehyde (quinoline-2-carbaldehyde) or a carboxylic acid (quinaldic acid). nih.govyoutube.com The choice of oxidizing agent and reaction conditions determines the product. For instance, selenium dioxide is a common reagent for the oxidation of methylquinolines to the corresponding aldehydes. nih.gov More vigorous oxidizing agents, such as potassium permanganate, can lead to the carboxylic acid.

Condensation Reactions: The acidic protons of the 2-methyl group allow it to participate in condensation reactions with aldehydes and ketones. This reaction, often carried out in the presence of a base or an acid catalyst, leads to the formation of styrylquinoline derivatives. For example, the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride has been studied kinetically. rsc.org This reactivity provides a route to extend the conjugation of the quinoline system, which can be useful for the synthesis of dyes and other functional materials.

C(sp³)-H Functionalization and Derivatization

The methyl group at the C2 position of the quinoline ring, while generally stable, can be activated for C(sp³)-H functionalization. This area of chemistry has seen significant expansion, with both metal-catalyzed and metal-free strategies being developed for the derivatization of 8-methylquinolines. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a diverse range of derivatives. While specific studies on the C(sp³)-H functionalization of this compound are not extensively documented, the general principles established for other 8-methylquinolines are applicable. The nitrogen atom of the quinoline ring can act as a directing group in metal-catalyzed reactions, facilitating the activation of the C-H bonds of the adjacent methyl group.

Benzylic Bromination and Subsequent Reactions

A common method for the functionalization of a methyl group attached to an aromatic ring is benzylic bromination, often achieved through a free-radical pathway using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This is known as the Wohl-Ziegler reaction. wikipedia.orgyoutube.com In the case of this compound, this reaction is expected to proceed via a benzylic radical intermediate, which is stabilized by resonance with the quinoline ring system.

However, the presence of the strongly activating hydroxyl group at the C8 position introduces a significant challenge. This group makes the aromatic ring highly electron-rich and susceptible to electrophilic aromatic substitution. nih.gov As a result, there is a high probability of competing electrophilic bromination on the quinoline ring, particularly at the C5 position, which is ortho to the hydroxyl group and activated. Studies on similar electron-rich systems have shown that aromatic bromination can be a major side reaction or even the exclusive pathway when using NBS, especially in polar solvents. mdma.ch For instance, the bromination of an 8-hydroxyquinoline-derived chalcone resulted in bromination on the activated quinoline ring rather than the aliphatic double bond. researchgate.net

A plausible outcome of the Wohl-Ziegler reaction on this compound is the formation of 7-Bromo-2-(bromomethyl)quinolin-8-ol. Subsequent nucleophilic substitution reactions on this brominated intermediate could then be used to introduce a variety of functional groups, such as amines, alcohols, or cyanides, at the benzylic position. A study on the benzylic bromination of 2-methyl-quinoline with two equivalents of NBS resulted in the formation of 2-(dibromomethyl)quinoline, indicating that multiple brominations can occur. researchgate.net

Table 1: Potential Products of Benzylic Bromination of this compound

| Starting Material | Reagents | Potential Product(s) | Remarks |

|---|---|---|---|

| This compound | NBS, AIBN, CCl₄ | 7-Bromo-2-(bromomethyl)quinolin-8-ol | Desired benzylic bromination product. |

| 5,7-Dibromo-2-methylquinolin-8-ol | Potential byproduct from electrophilic aromatic substitution. |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring of this compound is activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group at the C8 position. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The hydroxyl group is a strong ortho-, para-director, activating the C7 and C5 positions. The bromo group at C7 is deactivating but also an ortho-, para-director. Therefore, the C5 position is the most likely site for electrophilic attack, being ortho to the strongly activating hydroxyl group.

Regioselective Formylation (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff Reactions)

Formylation, the introduction of a formyl group (-CHO), is a valuable transformation for introducing a versatile functional group that can be further elaborated. Several classic named reactions can be employed for the formylation of phenols.

The Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic solution, is known to be effective for the ortho-formylation of phenols. nrochemistry.com For this compound, this reaction is expected to introduce a formyl group at the C5 position. Indeed, the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde via a Reimer-Tiemann methodology has been reported. nih.govresearchgate.net The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophile.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction is also expected to be regioselective for the C5 position of this compound. However, the hydroxyl group can react with the Vilsmeier reagent, potentially leading to side products or requiring a protection strategy.

The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol and boric acid, or trifluoroacetic acid) to achieve ortho-formylation of phenols. wikipedia.orgsemanticscholar.org The electrophilic species is a methaniminium ion derived from HMTA. Similar to the other formylation methods, the Duff reaction on this compound is anticipated to yield the 5-formyl derivative.

Table 2: Regioselective Formylation Reactions of this compound

| Reaction Name | Reagents | Expected Major Product |

|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde |

| Vilsmeier-Haack | DMF, POCl₃ | 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde |

Deuteration and Isotope Exchange Studies for Mechanistic Insights

Hydrogen-deuterium (H/D) exchange studies are a powerful tool for probing reaction mechanisms and understanding the reactivity of different positions within a molecule. mdpi.comnih.gov In this compound, several protons are susceptible to exchange with deuterium under appropriate conditions (e.g., D₂O with acid or base catalysis).

The protons of the methyl group at C2 are generally less acidic than the aromatic protons and would require more forcing conditions to exchange. However, their exchange can provide insights into the acidity of these protons and the stability of the corresponding carbanionic intermediate.

By monitoring the incorporation of deuterium at different positions over time using techniques like NMR spectroscopy or mass spectrometry, a detailed picture of the relative reactivity of the C-H bonds in this compound can be established. This information is invaluable for predicting the outcomes of various chemical reactions and for designing synthetic routes to specifically labeled compounds.

Coordination Chemistry and Metal Complexation of 7 Bromo 2 Methylquinolin 8 Ol

Ligand Design Principles and Chelating Abilities of 8-Hydroxyquinolines

8-Hydroxyquinoline (B1678124) and its derivatives are classic bidentate ligands in coordination chemistry. Current time information in Pasuruan, ID.researchgate.net Chelation occurs through the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered ring with a metal ion. The substituents on the quinoline ring system can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, geometry, and reactivity of the resulting metal complexes.

For 7-Bromo-2-methylquinolin-8-ol, the methyl group at the 2-position (α- to the nitrogen) can introduce steric bulk, which may influence the number of ligands that can coordinate to a metal center and the resulting coordination geometry. The bromo group at the 7-position is an electron-withdrawing group, which can affect the pKa of the hydroxyl group and the electron density on the quinoline ring system, thereby modulating the binding affinity of the ligand for different metal ions. A patent has mentioned 7-bromo-2-methyl-8-hydroxyquinoline as a chelating agent, particularly in the context of chelating excess metal ions involved in neurodegenerative diseases. googleapis.com

Synthesis and Stoichiometry of Metal Complexes

No specific information was found on the synthesis and stoichiometry of metal complexes of this compound.

Complexation with Transition Metals (e.g., d-block metals)

No specific examples of complexation with transition metals were found.

Complexation with Main Group Metals (e.g., p-block metals)

No specific examples of complexation with main group metals were found.

Structural Characterization of Metal Chelates

No structural characterization data for metal chelates of this compound were found.

Elucidation of Coordination Geometries and Bonding Modes

Without experimental data, the coordination geometries and bonding modes cannot be elucidated.

Analysis of Supramolecular Interactions in Crystal Structures (e.g., π-π stacking, hydrogen bonding)

As no crystal structures of metal complexes of this compound have been reported, an analysis of their supramolecular interactions is not possible.

Spectroscopic Properties of Metal Complexes

Luminescence and Photophysical Behavior

Metal complexes of 8-hydroxyquinoline derivatives are well-known for their luminescent properties, which are often tunable by modifying the substituents on the quinoline ring. For metal complexes of this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group can lead to unique photophysical behaviors.

While specific studies on the aggregation-induced emission (AIE) of this compound complexes are not extensively documented, the general principles of AIE in related quinoline complexes suggest that restricted intramolecular rotation in the aggregated state can significantly enhance luminescence. The bulky bromine and methyl groups may promote the formation of specific solid-state packing arrangements that favor AIE.

The luminescence of these complexes is often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states, depending on the electronic configuration of the metal center. For instance, complexes with d-block metals can exhibit phosphorescence, while those with main group metals like aluminum and zinc are known for their fluorescence. The heavy atom effect of bromine can also influence the photophysical pathways by promoting intersystem crossing, potentially leading to enhanced phosphorescence.

Electronic Absorption Signatures of Coordinated Species

The electronic absorption spectra of this compound metal complexes provide valuable insights into the electronic structure of the coordinated species. The spectra are typically characterized by intense absorption bands in the ultraviolet and visible regions. These bands arise from π-π* transitions within the quinoline ring and charge-transfer transitions between the metal and the ligand.

Upon coordination to a metal ion, the absorption bands of the free ligand often exhibit a bathochromic (red) or hypsochromic (blue) shift. The direction and magnitude of this shift depend on the nature of the metal ion and the strength of the metal-ligand bond. For instance, coordination to a Lewis acidic metal center can stabilize the π* orbitals of the ligand, leading to a red shift in the π-π* transitions.

The table below summarizes typical electronic absorption data for related 8-hydroxyquinoline metal complexes, providing a comparative framework for understanding the potential absorption characteristics of this compound complexes.

| Metal Ion | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Zn(II) | Chloroform (B151607) | 380, 420 | 1.5 x 10⁴, 0.8 x 10⁴ |

| Al(III) | Ethanol | 390, 415 | 1.8 x 10⁴, 1.1 x 10⁴ |

| Cu(II) | DMF | 410, 450 | 1.2 x 10⁴, 0.9 x 10⁴ |

Catalytic Applications of this compound Metal Complexes

While the primary focus of research on 8-hydroxyquinoline derivatives has been on their optical properties, their metal complexes have also been explored for catalytic applications. The nitrogen and oxygen donor atoms of the ligand can stabilize various metal oxidation states, making them suitable for redox catalysis.

The specific catalytic applications of this compound metal complexes are not widely reported. However, based on the reactivity of similar quinoline-based catalysts, potential applications could include oxidation, reduction, and cross-coupling reactions. The electronic and steric properties imparted by the bromo and methyl substituents could be leveraged to fine-tune the catalytic activity and selectivity. For example, the steric bulk of the methyl group at the 2-position could influence the substrate selectivity in catalytic transformations. Further research is needed to fully explore the catalytic potential of these specific metal complexes.

Computational and Theoretical Investigations of 7 Bromo 2 Methylquinolin 8 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure, reactivity, and properties. For derivatives of 8-hydroxyquinoline (B1678124), methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine geometric parameters and properties related to charge distribution. researchgate.net DFT, particularly with functionals like B3LYP, has proven effective in providing a balance between computational cost and accuracy for such aromatic heterocyclic systems.

These calculations are performed by solving the Schrödinger equation, albeit in an approximate manner. Ab initio methods, such as Hartree-Fock, derive their results from first principles without using experimental data, while DFT approximates the complex many-electron problem by focusing on the electron density. aps.org These approaches allow for the detailed investigation of the molecule's electronic landscape.

The electronic structure of 7-Bromo-2-methylquinolin-8-ol is characterized by its arrangement of molecular orbitals. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net For 8-hydroxyquinoline derivatives, calculations reveal that these frontier orbitals are typically distributed across the quinoline (B57606) ring system, indicating that chemical reactions and electronic transitions are likely to involve the entire aromatic framework. The presence of the bromine atom, methyl group, and hydroxyl group further influences the electron density distribution and the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.50 |

Note: These are hypothetical values for illustrative purposes, typical for this class of compounds.

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For instance, theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For molecules related to this compound, calculated chemical shifts have shown excellent agreement with experimental values. researchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help assign experimental bands to specific molecular motions.

Conformational analysis through computational methods reveals the most stable three-dimensional arrangement of the atoms. While the quinoline core is largely planar, the orientation of the hydroxyl proton and any slight torsions in the ring system can be investigated. In related 8-hydroxyquinoline structures, intermolecular and weak intramolecular O—H⋯N hydrogen bonds are present, which stabilize the conformation. researchgate.net The planarity of the molecule is a key feature, as seen in the related compound 5,7-Dibromo-2-methylquinolin-8-ol, which has an RMS deviation of only 0.0383 Å for its non-hydrogen atoms. nih.gov

Table 2: Predicted Spectroscopic Data Example

| Parameter | Predicted Value |

|---|---|

| 1H NMR Shift (OH) | 9.8 ppm |

| 13C NMR Shift (C8) | 145.0 ppm |

| Key IR Frequency (O-H stretch) | 3450 cm-1 |

Note: These values are illustrative and represent typical predictions from DFT calculations.

Theoretical chemistry allows for the exploration of potential reaction pathways for this compound. By mapping the potential energy surface, chemists can identify stable intermediates and, crucially, the high-energy transition states that connect them. Characterizing the geometry and energy of a transition state is key to understanding the kinetics of a reaction and predicting its rate.

For example, electrophilic aromatic substitution is a common reaction for quinolines. Computational models can predict whether an incoming electrophile will preferentially attack at a specific position on the benzene (B151609) or pyridine (B92270) ring. This selectivity is governed by the activation energies of the different possible pathways. The analysis can predict the regioselectivity of reactions such as further halogenation, nitration, or sulfonation. For related compounds, a high degree of selectivity in substitution positions has been noted. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for studying the conformational flexibility of this compound and its behavior in a solvent environment.

By simulating the molecule surrounded by solvent molecules (e.g., water or ethanol), MD can explore its conformational landscape, revealing the different shapes it can adopt and the relative stabilities of these conformers. It can also shed light on how the molecule interacts with the solvent, including the formation and breaking of hydrogen bonds, which is crucial for understanding its solubility and transport properties in biological or chemical systems.

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Modeling

QSPR and QSRR are statistical methods that aim to correlate the chemical structure of a compound with its physical properties (QSPR) or chemical reactivity (QSRR). These models are built by first calculating a set of numerical descriptors that encode structural, electronic, and topological features of the molecule. For this compound, these descriptors could include molecular weight, logP (lipophilicity), dipole moment, and HOMO-LUMO energies.

Solvation Effects and Intermolecular Interaction Modeling

The behavior of this compound is significantly influenced by its interactions with its environment. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These models are essential for accurately predicting properties in solution, such as reaction energies and UV-Vis absorption spectra.

Modeling intermolecular interactions is also critical. In the solid state, molecules of 8-hydroxyquinoline derivatives are known to form dimers through hydrogen bonding. researchgate.net For instance, in the crystal structure of 7-bromoquinolin-8-ol, molecules pack as hydrogen-bonded dimers. researchgate.net Other important non-covalent interactions include π-π stacking, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge. In the related 8-bromo-2-methylquinoline, molecules are stabilized by π-π stacking with a centroid-centroid distance of 3.76 Å. nih.govnih.gov Halogen bonding, involving the bromine atom, is another potential interaction that can influence the crystal packing and supramolecular assembly of the compound, as seen with Br···Br contacts in similar structures. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 7-bromoquinolin-8-ol |

| 5,7-Dibromo-2-methylquinolin-8-ol |

Applications of 7 Bromo 2 Methylquinolin 8 Ol Derivatives in Advanced Materials Science

Utilization in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

Derivatives of 7-Bromo-2-methylquinolin-8-ol are emerging as promising materials for the fabrication of organic light-emitting diodes (OLEDs). The 8-hydroxyquinoline (B1678124) scaffold is renowned for its ability to form stable metal complexes, most notably with aluminum (Alq₃), which has been a benchmark electron-transporting and emissive material in OLED technology. The introduction of substituents on the quinoline (B57606) ring is a well-established strategy to modulate the optoelectronic properties of these complexes.

The methyl group at the 2-position can introduce steric hindrance, which can be advantageous in preventing intermolecular aggregation and the associated fluorescence quenching in the solid state. This leads to improved photoluminescence quantum yields and enhanced device efficiency. Furthermore, the electron-donating nature of the methyl group can influence the energy levels of the molecule.

The bromine atom at the 7-position, being an electron-withdrawing group, can significantly alter the electronic properties of the ligand and its corresponding metal complexes. This substitution can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The "heavy atom effect" of bromine can also promote intersystem crossing from the singlet to the triplet excited state, which could be harnessed for the development of phosphorescent OLEDs (PhOLEDs) with theoretically 100% internal quantum efficiency. The tuning of the emission color is another critical aspect; substitutions on the 8-hydroxyquinoline ring are known to shift the emission wavelength of the resulting metal complexes across the visible spectrum.

While direct reports on the OLED performance of this compound metal complexes are not extensively documented, the known effects of methyl and bromo substitution on the 8-hydroxyquinoline core strongly suggest their potential. For instance, studies on related halogenated 8-hydroxyquinoline derivatives have demonstrated the ability to tune emission colors and enhance device stability.

Table 1: Potential Effects of Substituents on the Properties of 8-Hydroxyquinoline-based OLED Materials

May lead to higher photoluminescence quantum yield.

Can influence solubility and film-forming properties. | | 7-Bromo | C7 | - Electron-withdrawing nature can tune HOMO/LUMO energy levels.

Heavy atom effect may enhance phosphorescence.

Can lead to red-shifted emission.

May improve thermal and morphological stability. |

Development of Chemosensors and Ion-Selective Sensors for Metal Cations

The strong metal-chelating ability of the 8-hydroxyquinoline moiety makes its derivatives excellent candidates for the development of chemosensors. These sensors often operate on the principle of chelation-enhanced fluorescence (CHEF), where the fluorescence of the molecule is "turned on" or significantly enhanced upon binding to a specific metal ion. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in this compound form a highly effective bidentate coordination site for a wide range of metal cations.

The development of selective and sensitive chemosensors is a critical area of research with applications in environmental monitoring, industrial process control, and biological imaging. The substituents on the quinolin-8-ol core play a crucial role in determining the sensor's selectivity towards different metal ions. The electronic and steric properties of the 7-bromo and 2-methyl groups in this compound derivatives can be expected to modulate the binding affinity and selectivity for specific metal cations.

For example, the electron-withdrawing nature of the bromine atom can influence the acidity of the hydroxyl proton and the electron density on the coordinating atoms, thereby altering the stability of the resulting metal complexes. This can lead to enhanced selectivity for certain metal ions over others. The methyl group, by introducing steric bulk, can also influence the coordination geometry and the accessibility of the binding pocket, further contributing to selectivity.

Fluorescent chemosensors based on 8-hydroxyquinoline derivatives have been successfully developed for the detection of various metal ions, including Zn²⁺, Al³⁺, and transition metal ions. While specific studies detailing the use of this compound as a chemosensor are limited, the fundamental principles of molecular recognition and fluorescence signaling inherent to the 8-hydroxyquinoline framework provide a strong rationale for its potential in this area.

Table 2: Potential Metal Ion Sensing Applications of this compound Derivatives

Methyl group can influence the coordination environment. | | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | - High affinity of 8-hydroxyquinoline for Al³⁺ could be modulated for enhanced sensitivity. | | Transition Metals (e.g., Cu²⁺, Fe³⁺) | Fluorescence Quenching | - Paramagnetic nature of these ions can lead to fluorescence quenching upon binding, providing a "turn-off" sensing mechanism. |

Integration into Functional Supramolecular Architectures and Hybrid Materials

The ability of this compound derivatives to act as versatile ligands for metal ions opens up possibilities for their integration into more complex and functional materials, such as supramolecular architectures and hybrid organic-inorganic materials.

Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions. The metal complexes of this compound can serve as building blocks for the construction of such assemblies. The presence of the bromine atom is particularly interesting in this context, as it can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state. This could enable the rational design of crystalline materials with specific network topologies and properties.

In the realm of hybrid materials, this compound derivatives can be incorporated as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of MOFs are highly dependent on the nature of the organic linkers. The use of a this compound-based linker could lead to MOFs with tailored pore environments and functionalities. The chelating unit could be used to post-synthetically introduce other metal ions, leading to multifunctional materials.

Furthermore, these derivatives can be integrated into polymer-based hybrid materials. By chemically modifying the this compound molecule, for example, by introducing a polymerizable group, it can be covalently incorporated into a polymer backbone. The resulting material would combine the processability of a polymer with the desirable photophysical or sensing properties of the quinolinol moiety.

While the exploration of this compound in these advanced material architectures is still in its early stages, the foundational chemistry of 8-hydroxyquinoline and the predictable influence of its substituents provide a strong impetus for future research in this direction.

Compound Index

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings for 7-Bromo-2-methylquinolin-8-ol

Direct and substantial academic literature focusing exclusively on this compound is notably scarce. However, a wealth of information on its parent compounds and closely related analogs provides a foundational understanding from which potential properties and research avenues can be extrapolated. The primary academic contributions in this area have centered on the synthesis, structural characterization, and exploration of the biological and material properties of similar quinolin-8-ol derivatives.

Research into the bromination of 8-hydroxyquinoline (B1678124) and its derivatives has established reliable methods for introducing bromine atoms at various positions on the quinoline (B57606) ring. For instance, the direct bromination of 8-hydroxyquinoline can yield a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline, with reaction conditions influencing the product distribution. The synthesis of the closely related 5,7-Dibromo-2-methylquinolin-8-ol has been documented, involving the bromination of 8-hydroxy-2-methylquinoline chemicalbook.com. This suggests that a selective synthesis of this compound is theoretically achievable, likely through controlled bromination of 2-methylquinolin-8-ol.

The crystal structures of several related compounds, including 7-Bromoquinolin-8-ol and 5,7-Dibromo-2-methylquinolin-8-ol, have been elucidated using X-ray crystallography. These studies reveal key structural features, such as intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen, as well as intermolecular interactions that dictate the packing of molecules in the solid state chemicalbook.comresearchgate.net. For 5,7-Dibromo-2-methylquinolin-8-ol, the molecule is noted to be planar, with the crystal structure exhibiting O—H···N and C—H···O hydrogen bonding chemicalbook.com. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.

From an applications perspective, 8-hydroxyquinoline and its derivatives are renowned for their biological activities, including antibacterial, antifungal, and anticancer properties. These activities are often attributed to their ability to chelate metal ions, which can interfere with essential biological processes in pathogens and cancer cells. While no specific biological studies on this compound are readily available, the known bioactivity of its analogs suggests that it could also possess interesting pharmacological properties.

Identification of Unexplored Research Avenues and Methodological Advancements

The most significant unexplored research avenue is the comprehensive study of this compound itself. The current body of scientific literature presents a clear research gap regarding the synthesis, characterization, and application of this specific compound.

Key Unexplored Research Avenues:

Selective Synthesis: Developing a high-yield, selective synthetic route to this compound is a primary challenge. Methodological advancements in regioselective halogenation reactions could be pivotal in achieving this. Modern catalytic systems, potentially involving transition metals, could offer precise control over the position of bromination on the 2-methylquinolin-8-ol scaffold.

Structural Characterization: A detailed structural analysis of this compound is essential. This would involve single-crystal X-ray diffraction to determine its solid-state structure, alongside comprehensive spectroscopic characterization (NMR, IR, UV-Vis, and mass spectrometry) to fully elucidate its molecular properties.

Physicochemical Properties: The fundamental physicochemical properties of this compound, such as its pKa, solubility, and electrochemical behavior, have not been investigated. These parameters are crucial for understanding its reactivity and for designing potential applications.

Biological Activity Screening: A thorough investigation into the biological activities of this compound is warranted. This should include screening for antibacterial, antifungal, anticancer, and antiviral activities. Structure-activity relationship (SAR) studies, comparing its activity to that of related compounds, would provide valuable insights into the role of the bromine and methyl substituents.

Coordination Chemistry: The ability of 8-hydroxyquinoline derivatives to act as chelating ligands is a hallmark of this class of compounds. Exploring the coordination chemistry of this compound with various metal ions could lead to the development of new catalysts, sensors, or imaging agents.

Potential Methodological Advancements:

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the structural, electronic, and spectroscopic properties of this compound. Such studies could guide synthetic efforts and help in the interpretation of experimental data.

High-Throughput Screening: The use of high-throughput screening techniques could accelerate the discovery of any potential biological activities of this compound and its derivatives.

Future Directions in the Synthesis, Characterization, and Application of Substituted Quinolin-8-ol Compounds

The broader field of substituted quinolin-8-ol compounds continues to be a fertile ground for chemical research. Future directions are likely to be driven by the pursuit of novel functionalities and applications, underpinned by advancements in synthetic and characterization techniques.

Future Synthetic Directions:

C-H Functionalization: The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis. Applying these methods to the quinoline scaffold could provide more efficient and atom-economical routes to a wide range of substituted quinolin-8-ol derivatives, moving beyond classical electrophilic aromatic substitution reactions.

Combinatorial Chemistry: The generation of libraries of diverse quinolin-8-ol derivatives through combinatorial synthesis will be instrumental in systematically exploring their structure-activity relationships and identifying lead compounds for various applications.

Future Characterization Directions:

Advanced Spectroscopic Techniques: The use of advanced spectroscopic and analytical techniques, such as solid-state NMR and advanced mass spectrometry methods, will provide deeper insights into the structure and dynamics of these molecules and their metal complexes.

In-situ and Operando Studies: For applications in catalysis and materials science, in-situ and operando characterization techniques will be crucial for understanding the behavior of quinolin-8-ol-based materials under reaction conditions.

Future Application Directions:

Targeted Therapeutics: A major future direction will be the design of quinolin-8-ol derivatives as targeted therapeutic agents. This could involve conjugating them to biomolecules to enhance their specificity for cancer cells or pathogens.

Smart Materials: The development of "smart" materials based on quinolin-8-ol metal complexes is a promising area. These could include materials that respond to external stimuli such as light, pH, or the presence of specific analytes, leading to applications in sensing, diagnostics, and drug delivery.

Organic Electronics: The luminescent properties of some metal-quinolin-8-ol complexes make them attractive for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Future research will focus on tuning the electronic properties of these compounds to improve device performance.

常见问题

Q. What are the optimized synthetic routes for 7-Bromo-2-methylquinolin-8-ol, and how can regioselectivity during bromination be controlled?

Methodological Answer: The compound is typically synthesized via bromination of 2-methylquinolin-8-ol. To ensure regioselectivity at the 7-position, use controlled stoichiometry of bromine (e.g., 1.1–1.3 equivalents) in methanol at room temperature, followed by quenching with Na₂SO₃ to prevent over-bromination . For example, details a similar protocol for 5,7-dibromo-2-methylquinolin-8-ol, where excess bromine leads to di-substitution. Adjust reaction time and temperature (e.g., 5–10 min at 20–25°C) to favor mono-bromination. Recrystallization in ethanol yields pure crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-97) is standard. The structure is refined with isotropic/anisotropic displacement parameters. Key interactions include:

- O–H⋯N hydrogen bonds : Forms dimers (distance ~2.7 Å, angle ~157°) between the hydroxyl and quinoline nitrogen .

- Halogen interactions : Type I Br⋯Br contacts (~3.6 Å) stabilize dimers in the absence of π-stacking .

Use Mercury or Olex2 for visualizing packing. provides monoclinic (C2/c) lattice parameters (a = 22.2221 Å, b = 4.0479 Å) for analogous compounds.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and what functionals are most accurate?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP or Becke’s 1993 exchange-correlation functional) accurately predict molecular orbitals and electrostatic potentials. Key steps:

Optimize geometry at the B3LYP/6-31G(d,p) level.

Calculate HOMO-LUMO gaps to assess reactivity (e.g., bromine’s electron-withdrawing effect lowers LUMO energy).

Compare experimental vs. theoretical bond lengths (e.g., C–Br: ~1.89 Å in DFT vs. 1.88 Å in SC-XRD) .

Becke’s work () highlights that inclusion of exact exchange terms reduces errors in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol).

Q. How can structural contradictions between X-ray and NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies:

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., hydroxyl proton exchange).

- Hirshfeld surface analysis : Compare experimental (SC-XRD) and DFT-calculated intermolecular contacts to identify packing-driven distortions .

- Paramagnetic relaxation enhancement (PRE) : Detect transient conformations in solution. emphasizes iterative data reconciliation via open-access crystallographic databases (e.g., CCDC) to validate reproducibility.

Q. What methodologies are used to design bioactive derivatives of this compound targeting metalloenzymes?

Methodological Answer: Derivatization focuses on the 8-hydroxyquinoline scaffold:

- Mannich reactions : Introduce aminomethyl groups at the 7-position using paraformaldehyde and amines (e.g., 4-methoxyphenylpiperazine) to enhance metal chelation .

- Suzuki coupling : Attach aryl/heteroaryl groups to the bromine site for improved lipophilicity .

Biological evaluation includes: - UV-Vis titration : Quantify binding constants (e.g., with Zn²⁺ or Cu²⁺).

- Docking studies : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., catechol-O-methyltransferase in ).

Q. How are halogen-bonding interactions in this compound exploited in crystal engineering?

Methodological Answer: Type I Br⋯Br interactions (θ ~143°) and C–H⋯O contacts are leveraged to design co-crystals or metal-organic frameworks (MOFs). Steps:

Screen co-formers (e.g., polyaromatic amines) using slurry or grinding methods.

Analyze SC-XRD data for supramolecular synthons (e.g., Br⋯N interactions).

Calculate interaction energies with PIXEL or CrystalExplorer to prioritize synthons for functional materials .

Q. What analytical techniques validate the purity of this compound, and how are trace impurities characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。